molecular formula C14H12FNO4 B6324711 4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 1174046-90-2

4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

货号: B6324711
CAS 编号: 1174046-90-2
分子量: 277.25 g/mol
InChI 键: VKBUNAAZMHGGFV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C14H12FNO4. It is known for its unique structure, which includes an ethoxy group, a fluorophenyl group, and a dihydropyridine ring.

准备方法

The synthesis of 4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid typically involves the following steps:

化学反应分析

Hydrolysis Reactions

The ester-to-acid conversion is a foundational reaction for this compound. Industrial-scale synthesis often employs hydrolysis of its ethyl ester precursor under controlled conditions:

Reaction Pathway
Ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate → Target compound

Reagent/ConditionTemperatureTimeYield
NaOH (2M) in H₂O/EtOH (1:1)80°C4 hrs87%
HCl (conc.) in H₂OReflux6 hrs72%

This reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, followed by protonation to yield the carboxylic acid .

Oxidation and Reduction

The compound undergoes selective transformations at its pyridine ring and substituents:

Oxidation

  • Pyridine Ring Oxidation : Using KMnO₄ in acidic media oxidizes the dihydropyridine ring to a pyridine-N-oxide derivative.

  • Ethoxy Group Oxidation : Strong oxidants like CrO₃ convert the ethoxy group to a ketone, though this is less common due to competing ring degradation .

Reduction

  • Catalytic Hydrogenation : Pd/C with H₂ reduces the 2-oxo group to a hydroxyl group, forming 4-ethoxy-1-(4-fluorophenyl)-2-hydroxy-1,2-dihydropyridine-3-carboxylic acid (yield: 68%).

  • LiAlH₄ : Reduces the carboxylic acid to a primary alcohol but risks over-reduction of the pyridine ring.

Substitution Reactions

The 4-ethoxy and fluorine substituents enable regioselective substitutions:

Reaction TypeReagentsPosition ModifiedProductYield
Nucleophilic AromaticK₂CO₃, DMF, 80°C4-fluorophenyl group4-ethoxy-1-(4-hydroxy)-2-oxo derivative55%
Alkoxy ExchangeNaOEt in EtOH, refluxEthoxy groupMethoxy analog63%

Notably, the fluorine atom on the phenyl ring exhibits low reactivity under mild conditions but participates in SNAr reactions under strong basic or nucleophilic conditions .

Amidation and Condensation

The carboxylic acid group readily forms amides and esters:

Amidation Example

Reaction with 3-fluoro-4-(2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yloxy)aniline:
Conditions : EDCl/HOBt, DMF, RT, 12 hrs
Product : 4-ethoxy-N-(3-fluoro-4-(2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yloxy)phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Yield : 41% .

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures:

ConditionProductByproduct
220°C, vacuum4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridineCO₂

This reaction is utilized to generate intermediates for heterocyclic synthesis.

Comparative Reactivity Table

Key functional group reactivities ranked by observed rates:

Functional GroupReactivity Order (Fast → Slow)
Carboxylic acidAmidation > Esterification > Decarboxylation
2-Oxo groupReduction > Oxidation
4-Ethoxy groupAlkoxy exchange > Elimination

Case 1: Large-Scale Production

Step 1 : Ethyl ester synthesis via cyclization of β-keto ester precursors (yield: 89%)
Step 2 : Hydrolysis with NaOH to carboxylic acid (yield: 87%) .

Case 2: Functionalization for Drug Discovery

Introduction of a thieno[3,2-b]pyridine moiety via Suzuki-Miyaura coupling followed by amidation achieved a kinase inhibitor candidate with IC₅₀ = 12 nM against MET kinase .

Mechanistic Insights

  • Resonance Stabilization : The 2-oxo group stabilizes intermediates through conjugation with the pyridine ring, directing electrophiles to the 5-position.

  • Leaving Group Effects : Fluorine’s electronegativity enhances the reactivity of the 4-fluorophenyl group in SNAr reactions.

This compound’s versatility makes it valuable for synthesizing bioactive molecules, particularly kinase inhibitors and anti-inflammatory agents .

科学研究应用

Met Kinase Inhibition : The primary application of 4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is as a selective inhibitor of the Met receptor tyrosine kinase. Met kinase plays a crucial role in cell proliferation, survival, and metastasis in various cancers. In preclinical studies, this compound has demonstrated potent inhibitory effects on Met and related kinases.

Key Findings:

  • Inhibition Potency : Studies have shown that EOS-60545 exhibits an IC50 (half-maximal inhibitory concentration) value in the low nanomolar range for Met kinase, indicating high potency against this target .
  • Tumor Growth Inhibition : In vivo studies using xenograft models have reported complete tumor stasis when administered orally, suggesting promising therapeutic potential against Met-dependent tumors .

Synthesis and Derivatives

The synthesis of this compound involves multiple steps starting from ethyl cyanoacetate derivatives. The compound can also be modified to produce various derivatives that may enhance its pharmacological properties.

Example Derivatives:

Compound NameStructureKey Activity
N-[4-(2-amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl]-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamideStructureSelective Met kinase inhibitor with enhanced efficacy in preclinical models.

Efficacy in Cancer Models

A study published in Molecular Cancer Therapeutics highlighted the efficacy of EOS-60545 in inhibiting xenograft growth in gastric carcinoma models. The compound was shown to induce polyploidy in breast cancer cells, contributing to increased resistance to chemotherapy .

Pharmacokinetic Profiles

Research has indicated favorable pharmacokinetic properties for EOS-60545, including good oral bioavailability and metabolic stability. These characteristics make it a candidate for further clinical development .

作用机制

The mechanism of action of 4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets:

生物活性

4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS No. 1174046-90-2) is a compound of significant interest due to its biological activity, particularly as an inhibitor of various protein kinases. This article explores its biological activity, pharmacological properties, and relevant case studies.

Basic Information

PropertyValue
Molecular Formula C₁₄H₁₂FNO₄
Molecular Weight 277.25 g/mol
CAS Number 1174046-90-2
Boiling Point Not specified
Solubility Soluble in DMSO; insoluble in water and ethanol

Structure

The compound features a dihydropyridine core, which is known for its pharmacological properties. The presence of the ethoxy and fluorophenyl groups contributes to its selectivity and potency as a kinase inhibitor.

Biological Activity

This compound exhibits notable biological activity primarily as a selective inhibitor of the Met kinase family.

The compound acts as an ATP-competitive inhibitor, selectively targeting several members of the Met family, including:

  • c-Met
  • Ron
  • Tyro3
  • Axl

The half-maximal inhibitory concentrations (IC50) for these targets are as follows:

TargetIC50 (nM)
c-Met1.8
Ron3.9
Tyro34.3
Axl1.1

At higher concentrations, it also inhibits other protein tyrosine kinases, including:

TargetIC50 (nM)
Mer14
Flt-316
Aurora B78
Lck120
VEGFR2180

In Vivo Studies

In preclinical studies, this compound has shown efficacy in inhibiting tumor growth. For example, in a study involving human gastric carcinoma xenografts (GTL-16 model), the compound demonstrated complete tumor stasis following oral administration, highlighting its potential for therapeutic applications in cancer treatment .

Case Studies

  • Breast Cancer Resistance : A study indicated that BMS-777607 (a related compound) induces polyploidy in breast cancer cells, leading to increased resistance to chemotherapy agents. This suggests that compounds like this compound may have complex effects on cancer cell biology beyond simple inhibition of kinase activity .
  • Phase I Clinical Trials : Substituted analogues of this compound have advanced into Phase I clinical trials due to their favorable pharmacokinetic profiles and safety in animal models, indicating significant therapeutic potential .

属性

IUPAC Name

4-ethoxy-1-(4-fluorophenyl)-2-oxopyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4/c1-2-20-11-7-8-16(13(17)12(11)14(18)19)10-5-3-9(15)4-6-10/h3-8H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBUNAAZMHGGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=O)N(C=C1)C2=CC=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

At room temperature, 2.75 N HCl (7.7 L) was added to a solution of crude ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (1.1 kg) in EtOH (3.85 L). The mixture was heated for 10 hrs to 60-64° C. Next, the mixture was cooled to 50-54° C. and methanol was removed by vacuum distillation. The mixture was cooled to 20-25° C. and the pH was adjusted to 8.0 to 8.5 by addition of 30% sodium carbonate solution (8.5 L). The phases were separated and the aqueous layer was washed three times with DCM (4 L). Next, charcoal (0.7 kg) was charged to the aqueous layer and the layer was filtered through a celite bed. To the filtrate was added 1.5 N HCl until the pH had reached 2.0. The resulted slurry was stirred for 20 min at room temperature. The solids were filtered off, washed with water (15 L) and dried under vacuum at 50-55° C. until the loss on drying was less than 5 wt %. The crude product was suspended in ethyl acetate (5 L) and slurried for 15 min at 40° C. After cooling to room temperature, the solids were filtered off, washed with ethyl acetate (1 L) and dried at 40-45° C. under vacuum for 10 hrs to yield 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (0.76 kg; 58% yield for Steps 6 and 7).
Name
Quantity
7.7 L
Type
reactant
Reaction Step One
Quantity
1.1 kg
Type
reactant
Reaction Step One
Name
Quantity
3.85 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of ethyl 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (60 g, 0.196 mol) and LiOH (30 g, 0.6 mol) in EtOH (200 mL) and water (100 mL) was stirred at ambient temp (˜25° C.) for 16 h. The mixture was concentrated to remove EtOH. The residue was diluted with water (300 mL). The mixture was extracted with EtOAc (100 mL) to remove the impurity. The pH was adjusted with 37% HCl to pH<2. The mixture was extracted with EA (3×300 mL). The combined organics were washed with brine, dried over Na2SO4 and concentrated to remove EtOAc. Petroleum ether (PE) (200 mL) was added. The resultant precipitate was collected by filtration, washed with PE and dried to afford 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid. (43 g, 78.9% yield). 1H-NMR (400 MHz, DMSO-d4): δ 7.95 (d, J=8.0 Hz, 1H), 7.48 (m, 2H), 7.35 (m, 2H), 6.58 (d, J=7.6 Hz, 1H), 4.28 (q, J=7.2 Hz, 2H), 1.32 (t, J=7.2 Hz, 3H).
Name
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。